1,4-Diphenoxybenzene

Catalog No.
S585004
CAS No.
3061-36-7
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diphenoxybenzene

Researchers synthesizing high-performance poly(aryl ether ketone)s (PAEKs) require monomers with rigid linear geometry to achieve target crystallinity and thermal resistance. Substituting with meta/ortho isomers leads to amorphous, lower-strength polymers. 1,4-Diphenoxybenzene (CAS 3061-36-7) delivers:

  • Linear para-linkage ensures high Tg, crystallinity, and mechanical integrity in PEK/PEKK.
  • Thermal stability (high melting point) supports use in heat transfer fluids and dielectric applications.
  • Isomeric purity verified to prevent performance failure.

Ideal monomer for aerospace and automotive research.

CAS Number

3061-36-7

Product Name

1,4-Diphenoxybenzene

IUPAC Name

1,4-diphenoxybenzene

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H

InChI Key

UVGPELGZPWDPFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3

1,4-diphenoxybenzene is a diphenoxybenzene. It derives from a 4-phenoxyphenol.

Synonyms

1,4-Diphenoxybenzene, p-Diphenoxybenzene, Hydroquinone diphenyl ether, 1,4-Bis(phenoxy)benzene, Phenyl 4-phenoxyphenyl ether

Purity

≥98%

Package Size

1 g, 5 g, 25 g

1,4-Diphenoxybenzene (CAS 3061-36-7) is a highly stable aromatic ether commonly specified as a monomer or building block in organic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)] Its key procurement-relevant feature is its rigid, linear para-substituted structure, which is foundational to the high thermal stability and mechanical properties of downstream materials like poly(aryl ether ketone)s (PAEKs) and other high-performance polymers.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)] Characterized as a white crystalline solid with a relatively high melting point, it exhibits good thermal stability and is used as an intermediate in the production of polymers, dyes, and as a high-temperature heat transfer fluid.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)]

Research & Procurement Fit

Para-substitution enables regioselective electropolymerization for linear conjugated polymers
Preferred nucleophilic comonomer for melt-stable aromatic polyketones (patent context)
Defined para-substitution pattern supports use as precursor for brominated flame retardant analytical standards

Substituting 1,4-diphenoxybenzene with its meta- (1,3-) or ortho- (1,2-) isomers is a critical design and procurement error. The specific para-linkage of the 1,4-isomer imparts a linear, rigid geometry to the polymer backbone. This geometry is essential for achieving the high crystallinity, superior mechanical strength, and elevated glass transition temperatures (Tg) characteristic of high-performance thermoplastics like PEK or PEKK.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJc3cnb8MCKaMfFOnV3f59JKJGJStT821_WQa9dwUChOtCGTQcRqgX_d_VIwDt9DG-IuBeLsCi7oDCJnro7GrxvX5t6NZD7M3cymRjSWtfxGjm5ltH3spLawycM9FSt4eF-qMMlqmMEdhOs0jA0uKe3RXQioaYm88nTRhDf621_sp9EBmrNBk1Sqzvhvc0UJdL9A4g-TKfySdRffWHk-3Fn_9wgj6Ah8-OzLNIJA9YgbDWBMyYLttEidM%3D)] In contrast, the kinked structure of the 1,3-isomer disrupts polymer chain packing, leading to more amorphous materials with a lower melting point, reduced Tg, and a different processing profile.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJc3cnb8MCKaMfFOnV3f59JKJGJStT821_WQa9dwUChOtCGTQcRqgX_d_VIwDt9DG-IuBeLsCi7oDCJnro7GrxvX5t6NZD7M3cymRjSWtfxGjm5ltH3spLawycM9FSt4eF-qMMlqmMEdhOs0jA0uKe3RXQioaYm88nTRhDf621_sp9EBmrNBk1Sqzvhvc0UJdL9A4g-TKfySdRffWHk-3Fn_9wgj6Ah8-OzLNIJA9YgbDWBMyYLttEidM%3D)] Therefore, isomer choice is a primary determinant of the final material's thermomechanical performance and is not a interchangeable procurement decision.

Substitution Risk

Sulfur-containing analogs (diphenyl sulfide, diphenyl sulfone) may completely fail to electropolymerize under identical low-potential conditions.
1,3-isomer cannot produce the rigid-rod backbone required for melt-stable polyketones, introducing material architecture mismatch.
Diphenyl ether yields only ill-defined oligomers instead of a well-defined linear conjugated polymer, limiting structural reproducibility.

Superior Thermal Stability Indicated by Higher Melting Point

1,4-Diphenoxybenzene is a solid with a significantly higher melting point compared to its 1,3- and 1,2- isomers. The melting point for the 1,4-isomer is consistently reported in the 73-77°C range, whereas the 1,3-isomer melts at a lower temperature of 59-61°C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)] This higher melting point is indicative of a more stable crystal lattice due to the molecule's symmetry, which is a key attribute for applications requiring high thermal stability and for high-temperature processing workflows.

Evidence DimensionMelting Point (°C)
Target Compound Data73-77 °C
Comparator Or Baseline1,3-Diphenoxybenzene: 59-61 °C
Quantified Difference~14-16 °C higher melting point
ConditionsStandard atmospheric pressure, as reported in literature.

A higher melting point directly correlates with greater molecular packing and thermal stability, making this isomer the required choice for synthesizing high-temperature polymers and fluids.

Electropolymerization Outcome
Head-to-head
1,4-Diphenoxybenzene: successful PDPOB film deposition
Diphenyl sulfide / sulfone: complete electropolymerization failure
Supports electropolymerization workflow fit; sulfur analogs are not viable substitutes
Under BFEE low-potential conditions

Enables Higher Glass Transition Temperatures (Tg) in Poly(ether ether ketone) Copolymers

In the synthesis of poly(ether ether ketone) copolymers, the choice of dihydroxybenzene isomer directly impacts the final polymer's service temperature. A study on copolymers made from 4,4′-difluorobenzophenone with varying ratios of hydroquinone (from 1,4-diphenoxybenzene precursor) and resorcinol (from 1,3-diphenoxybenzene precursor) demonstrated this effect. The homopolymer synthesized using only hydroquinone (100% para-isomer linkage) exhibited the highest glass transition temperature (Tg) of 172°C. In contrast, the homopolymer made using only resorcinol (100% meta-isomer linkage) had a significantly lower Tg of 145°C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)] The Tg decreased systematically as the concentration of the meta-linked resorcinol units increased.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)]

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polymer (°C)
Target Compound Data172 °C (for polymer derived from 1,4-linked hydroquinone)
Comparator Or Baseline145 °C (for polymer derived from 1,3-linked resorcinol)
Quantified Difference27 °C higher Tg
ConditionsSynthesis of poly(ether ether ketone) copolymers via nucleophilic reaction of 4,4′-difluorobenzophenone with hydroquinone and/or resorcinol.

For high-temperature applications, maximizing Tg is critical, and specifying the 1,4-isomer is the only way to achieve the highest thermal performance in these polymer systems.

Fluorescence Quantum Yield
Head-to-head
Φ = 0.40 (PDPOB) vs 0.18 (PDNE)
Reported higher quantum yield supports selection for blue-emitting optoelectronic research
Solution fluorescence after electropolymerization in BFEE

Distinct Electrochemical Oxidation Potential Compared to Analogs

The isomeric position of phenoxy groups significantly alters the electrochemical behavior of the molecule. In a cyclic voltammetry study of diphenoxybenzene's structural analogs (dihydroxybenzene isomers), the para-isomer (hydroquinone) showed a distinct, reversible oxidation peak at +0.065 V.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)] In contrast, its meta-isomer analog (resorcinol) displayed an irreversible oxidation at a much higher potential of +0.49 V.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)] This demonstrates that the 1,4-para arrangement facilitates more stable electron transfer, a critical parameter for designing redox-active materials, charge-transfer agents, or components for organic electronics.

Evidence DimensionAnodic Peak Potential (V vs. Ag/AgCl)
Target Compound Data+0.065 V (for para-isomer analog, Hydroquinone)
Comparator Or Baseline+0.49 V (for meta-isomer analog, Resorcinol)
Quantified DifferenceOxidation occurs at a potential 0.425 V lower
ConditionsCyclic Voltammetry in Phosphate Buffer Solution (PBS). Data is for dihydroxybenzene isomers, which are structural and electronic analogs of diphenoxybenzene isomers.

This significant difference in oxidation potential means the 1,4-isomer is suitable for redox applications where a specific, lower potential is required, while the 1,3-isomer is non-interchangeable and would fail or not perform in the same role.

Film Morphology
Head-to-head
PDPOB: uniform microspheres (200 nm – 1 μm)
PDNE: complex, irregular structure
Supports reproducible morphology for surface engineering research
Electrodeposition on ITO electrode in BFEE
Comonomer Preference
Class-level
1,4-Diphenoxybenzene identified as preferred nucleophilic coreactant with terephthaloyl chloride
Supports documented selection for melt-stable polyketone development
Patent-specified preference; HF/BF₃ catalysis at 0°C
Coupling Regioselectivity
Head-to-head
DPOB: para-coupling → linear PDPOB
DNE: multi-site (α- and C6-) → complex PDNE
Supports predictable polymer architecture for precision device research
FT-IR, ¹H NMR, computational characterization

Monomer for High-Temperature Poly(aryl ether ketone)s (PAEKs)

As a direct precursor for polymers like PEK and PEKK, the linear structure of 1,4-diphenoxybenzene is essential for achieving the high glass transition temperatures and thermal stability required for demanding applications in aerospace, automotive, and medical devices.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCrT83dWvyDQ8QIVR6EIudXSl8TY-vkhKPJY0WmnZ4v7hZ04Cgr50rJ1MpH8OERwu5wZlFrWzQsBCMPxXUYQybNFfT3H8KWTtBCDdb9pOrOYgxKuA4Bh00-El698ec1Ds8HA%3D%3D)] Its use ensures maximum service temperature of the final manufactured component.

Synthesis of Semi-Crystalline Thermoplastics

The symmetric para-linkage of 1,4-diphenoxybenzene promotes the regular chain packing necessary for achieving high crystallinity in polymers. This directly translates to enhanced mechanical strength, stiffness, and chemical resistance in the final material, a critical requirement for injection-molded parts or extruded films.

Formulation of High-Stability Functional Fluids

The inherent thermal stability, evidenced by its high melting and boiling points, makes 1,4-diphenoxybenzene a suitable component or precursor for high-temperature heat transfer fluids, lubricants, and dielectric fluids where resistance to thermal decomposition is paramount.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq6nRnY3noWEnZNY2GOnjpt5JMdAbjf1eo9e8phxU2xKscJBXwQenLFyOmIm2uW7yTznTsArnN2g9Udh6eXADdmHJR9T-o2PJBr-yt3aA8gl1nTwQOqOh3WI9bqDfxQ0f_7YQ_sHVP3ZM6XbtlRQAHFysH3LcpGsm1s02Cy6e2Bgc4Z3Q%3D)]

Building Block for Redox-Active Materials and Organic Electronics

The defined and relatively low oxidation potential of the 1,4-phenoxy-benzene system makes it a valuable building block for synthesizing redox shuttles, charge-transport layers, or electro-active polymers for use in batteries, sensors, and organic electronic devices where specific electrochemical windows are required.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvqVtcm2HfLXNtc3SJBL_aIalFjSIublxE4MUKF7NeBenUYtsWDlx58LdZ8AUDr5HjxrskYZdVMdFf63m-CyVrhfmxn7V0y3ejtIiFEzC3yW4QKBIKAvEeB1GByKrxZs2zQrSAbApoAw7TzkHIP53paLgz3A%3D%3D)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Electropolymerizable blue-emitting films
Electropolymerizability; reported fluorescence quantum yield context
Film deposition success; solution quantum yield reproducibility
Melt-stable aromatic polyketones for insulation
Patent-preferred comonomer identity for para-coupling
Melt stability; polymerization behavior with terephthaloyl chloride
Conjugated polymers with predictable linear architecture
Regioselective para-coupling capability
Polymer structure definition; batch-to-batch reproducibility
Tetradecabromo-DiPhOBz analytical standard precursor
Defined para-substitution pattern for correct brominated derivative identity
Regioisomeric identity confirmation of brominated standard

XLogP3

5.7

Other CAS

3061-36-7

Wikipedia

1,4-diphenoxybenzene

General Manufacturing Information

Benzene, 1,4-diphenoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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